molecular formula C12H17Cl B1581519 2,3,4,5,6-Pentamethylbenzyl chloride CAS No. 484-65-1

2,3,4,5,6-Pentamethylbenzyl chloride

Cat. No.: B1581519
CAS No.: 484-65-1
M. Wt: 196.71 g/mol
InChI Key: CXUAEBDTJFKMBV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylbenzyl chloride is an organic compound with the molecular formula C12H17Cl. It is a derivative of benzyl chloride where all the hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

2,3,4,5,6-Pentamethylbenzyl chloride has several applications in scientific research:

Safety and Hazards

2,3,4,5,6-Pentamethylbenzyl chloride is a corrosive substance . It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The global market for 2,3,4,5,6-Pentamethylbenzyl chloride is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentamethylbenzyl chloride can be synthesized by reacting 2,3,4,5,6-pentamethylbenzyl alcohol with hydrochloric acid. The reaction typically occurs in an acidic solvent such as acetic acid at an appropriate temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethylbenzyl chloride involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUAEBDTJFKMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060066
Record name Benzene, (chloromethyl)pentamethyl-
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Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-65-1
Record name Pentamethylbenzyl chloride
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Record name (Chloromethyl)pentamethylbenzene
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Record name Pentamethylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-
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Record name Benzene, (chloromethyl)pentamethyl-
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Record name (chloromethyl)pentamethylbenzene
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Record name (Chloromethyl)pentamethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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